molecular formula C52H32O B14116585 2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan

2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan

Cat. No.: B14116585
M. Wt: 672.8 g/mol
InChI Key: WQWCSQJVTJQLMA-UHFFFAOYSA-N
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Description

2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability and efficient electron-transporting properties, making it a valuable material for various optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan typically involves the coupling of anthracene and dibenzofuran moieties. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a dibenzofuran derivative with a phenylanthracene boronic acid under specific conditions .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrocarbon derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

The mechanism by which 2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan exerts its effects is primarily related to its electron-transporting properties. The compound facilitates the movement of electrons through its structure, which is crucial for the functioning of OLEDs and other optoelectronic devices. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which play a key role in determining the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(10-phenylanthracen-9-yl)-phenyl)dibenzo[b.d]furan (m-PPDF)
  • 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b.d]furan (p-PPDF)
  • 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b.d]furan

Uniqueness

2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan stands out due to its balanced hole and electron-transporting properties, which are essential for achieving high efficiency and low roll-off in OLEDs. Its thermal stability and suitable HOMO and LUMO levels make it a superior choice compared to other similar compounds .

Properties

Molecular Formula

C52H32O

Molecular Weight

672.8 g/mol

IUPAC Name

2,8-bis(10-phenylanthracen-9-yl)dibenzofuran

InChI

InChI=1S/C52H32O/c1-3-15-33(16-4-1)49-37-19-7-11-23-41(37)51(42-24-12-8-20-38(42)49)35-27-29-47-45(31-35)46-32-36(28-30-48(46)53-47)52-43-25-13-9-21-39(43)50(34-17-5-2-6-18-34)40-22-10-14-26-44(40)52/h1-32H

InChI Key

WQWCSQJVTJQLMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)OC7=C6C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=CC=CC=C1

Origin of Product

United States

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